Cas no 476635-95-7 (BENZO[G]QUINOXALINE, 2,3-DI-2-FURANYL-)
476635-95-7 structure
Product Name:BENZO[G]QUINOXALINE, 2,3-DI-2-FURANYL-
Numero CAS:476635-95-7
MF:C20H12N2O2
MW:312.321484565735
CID:3385267
PubChem ID:753785
Update Time:2025-04-21
BENZO[G]QUINOXALINE, 2,3-DI-2-FURANYL- Proprietà chimiche e fisiche
Nomi e identificatori
-
- BENZO[G]QUINOXALINE, 2,3-DI-2-FURANYL-
- 2,3-bis(furan-2-yl)benzo[g]quinoxaline
- NCGC00161993-01
- CHEMBL1339026
- 2,3-di(furan-2-yl)benzo[g]quinoxaline
- 476635-95-7
- 2,3-Di(2-furanyl)benzo[g]quinoxaline
- AKOS022141558
- STL300393
- AG-690/12891378
- SCHEMBL7696747
- EU-0081681
- 2,3-di(2-furyl)benzo[g]quinoxaline
-
- Inchi: 1S/C20H12N2O2/c1-2-6-14-12-16-15(11-13(14)5-1)21-19(17-7-3-9-23-17)20(22-16)18-8-4-10-24-18/h1-12H
- Chiave InChI: MTWHFYCTTLPMIS-UHFFFAOYSA-N
- Sorrisi: N1C2C(=CC3=CC=CC=C3C=2)N=C(C2=CC=CO2)C=1C1=CC=CO1
Proprietà calcolate
- Massa esatta: 312.089877630Da
- Massa monoisotopica: 312.089877630Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 2
- Complessità: 405
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 52.1Ų
BENZO[G]QUINOXALINE, 2,3-DI-2-FURANYL- Letteratura correlata
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
476635-95-7 (BENZO[G]QUINOXALINE, 2,3-DI-2-FURANYL-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti